4-Bromo-2-nitrobenzaldehyde

Organometallic Synthesis Regioselective Bromination Indigo Synthesis

4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2) is a trifunctional aromatic aldehyde with a non-negotiable 1,2,4-substitution pattern (bromo para to nitro, ortho to aldehyde). This specific regiochemistry is the sole intermediate in all synthetic routes to Tyrian purple and a critical starting material for heterocyclyl-containing HDAC3 inhibitors. Generic substitution with other bromo-nitrobenzaldehyde isomers is precluded by fundamental differences in reactivity and selectivity. We supply this compound with certified GC purity ≥97% under inert atmosphere packaging to ensure reagent integrity.

Molecular Formula C7H4BrNO3
Molecular Weight 230.02 g/mol
CAS No. 5551-12-2
Cat. No. B1297750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitrobenzaldehyde
CAS5551-12-2
Molecular FormulaC7H4BrNO3
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])C=O
InChIInChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
InChIKeyGSXUXSXBEUJRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2): Supplier Specifications and Analytical Data for Procurement Verification


4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2), a trifunctional aromatic aldehyde with the molecular formula C₇H₄BrNO₃ and molecular weight of 230.02 g/mol, is a crystalline solid [1]. Key physicochemical parameters reported across supplier specifications include a melting point range of 95–100 °C and a gas chromatography (GC) purity threshold typically specified at ≥96.0% (or >96.0%) . The compound is stored under inert gas, such as argon or nitrogen, due to air sensitivity, and at room temperature or refrigerated conditions (2–8 °C), depending on the supplier .

Why 4-Bromo-2-nitrobenzaldehyde Cannot Be Substituted with Other Bromo-nitrobenzaldehydes: Regiochemical and Functional Differentiation


Generic substitution among bromo-nitrobenzaldehyde isomers is precluded by fundamental regiochemical differences that dictate downstream reactivity, synthetic accessibility, and application fit. The 1,2,4-substitution pattern of 4-bromo-2-nitrobenzaldehyde (bromo para to the nitro group, ortho to the aldehyde) is both a product of and a prerequisite for specific synthetic transformations. For instance, its regiospecific synthesis via bromine-lithium exchange of 2,5-dibromo-1-nitrobenzene demonstrates that the isomeric 5-bromo-2-nitrobenzaldehyde is not formed in this reaction, highlighting the unique regiochemical outcome tied to this compound's structure [1]. Furthermore, literature procedures for selective bromination of 2-nitrobenzaldehyde to yield 4-bromo-2-nitrobenzaldehyde have been re-examined, revealing that reactions using NBS can produce a mixture of isomeric mono- and dibrominated products, underscoring that the compound's preparation is not trivial and that its isolation as a pure, single regioisomer holds value [2]. Therefore, procurement of the correct regioisomer is non-negotiable for researchers following established synthetic protocols, as the substitution pattern directly impacts the electronic and steric environment governing key bond formations.

4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2) Procurement Evidence: Quantitative Differentiation vs. Isomers and Precursors


Regiospecific Synthesis and Uniqueness of the 1,2,4-Substitution Pattern vs. Isomeric 5-Bromo-2-nitrobenzaldehyde

4-Bromo-2-nitrobenzaldehyde is obtained with excellent regiospecificity from the bromine-lithium exchange of 2,5-dibromo-1-nitrobenzene at –105 °C, achieving a 92% yield of the 4-bromo isomer, with the isomeric 5-bromo-2-nitrobenzaldehyde not being formed [1]. This reaction demonstrates that the 1,2,4-substitution pattern is a direct and unique outcome of a regioselective process, while the 1,2,5-substituted isomer requires a different starting material (2,4-dibromo-1-nitrobenzene) [1].

Organometallic Synthesis Regioselective Bromination Indigo Synthesis

Critical Intermediacy in Tyrian Purple (6,6′-Dibromoindigo) Synthesis

All major synthetic routes to Tyrian purple (6,6′-dibromoindigo) rely on 4-bromo-2-nitrobenzaldehyde as the essential key intermediate [1]. While other bromo-nitrobenzaldehydes exist, their substitution patterns do not lead to the correct indigo precursor. A recent optimized route from p-bromotoluene achieved a 14.5% overall yield for Tyrian purple, with a key step being the oxidation of 4-bromo-2-nitrotoluene to this specific aldehyde [2].

Natural Product Synthesis Dye Chemistry Teaching Laboratories

Purity Specification and Analytical Benchmarking Across Suppliers

The commercially available compound is consistently specified with a minimum GC purity of 96.0% (>96.0%) from multiple major suppliers . This provides a quantifiable benchmark for procurement decisions. The typical melting point range is reported as 95–100 °C, serving as a rapid identity check upon receipt .

Analytical Chemistry Quality Control GC Purity

Procurement-Relevant Application Scenarios for 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2)


Synthesis of Tyrian Purple (6,6′-Dibromoindigo) for Educational and Research Purposes

Procurement of 4-bromo-2-nitrobenzaldehyde is essential for laboratories undertaking the total synthesis of Tyrian purple, whether for historical interest, natural product chemistry coursework, or as a teaching demonstration of classic organic reactions. As documented, all synthetic routes to this historically significant dye depend on this specific regioisomer as the key intermediate [1]. Sourcing the correct compound is therefore a prerequisite for successful implementation of published protocols.

Preparation of HDAC3 Inhibitor Building Blocks in Medicinal Chemistry

This compound is specified as a starting material for the synthesis of heterocyclyl-containing HDAC3 inhibitors . HDAC3 is a validated target in oncology and inflammation research. For medicinal chemistry teams engaged in this area, the 1,2,4-substitution pattern provides a specific handle for constructing the desired heterocyclic scaffolds, differentiating it from other isomers that would lead to different molecular architectures and, consequently, altered biological activity.

Benchmarking New Synthetic Methodologies Involving Ortho-Nitrobenzaldehyde Derivatives

Given the re-examination of its synthesis from 2-nitrobenzaldehyde and the noted challenges in achieving high selectivity and yield , 4-bromo-2-nitrobenzaldehyde serves as an ideal model substrate for groups developing novel electrophilic aromatic substitution or regioselective functionalization methodologies. Its well-defined, though not trivial, synthesis provides a clear benchmark for comparing the efficiency and selectivity of new catalytic or reagent systems.

Sourcing of Ortho-Nitrobenzaldehyde Derivatives for Pharmaceutical Intermediate Production

As a widely used intermediate in pharmaceutical synthesis, including the preparation of compounds like nifedipine and nisoldipine , the reliable procurement of 4-bromo-2-nitrobenzaldehyde with consistent purity and physical properties (e.g., 95–100 °C melting point range) is critical for process development and small-scale production. The compound's commercial availability from multiple reputable suppliers with defined GC purity specifications supports its integration into validated synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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